(1-Propylcyclopropyl)methanamine hydrochloride
Overview
Description
(1-Propylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is a hydrochloride salt form of (1-Propylcyclopropyl)methanamine, which is characterized by a cyclopropyl ring attached to a propyl group and an amine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1-Propylcyclopropyl)methanamine hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the cyclopropanation of a suitable alkene, followed by the introduction of the propyl group. The final step involves the conversion of the amine to its hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
(1-Propylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include amides, nitriles, and substituted amines.
Scientific Research Applications
(1-Propylcyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Propylcyclopropyl)methanamine hydrochloride involves its interaction with molecular targets:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in metabolic pathways.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(1-Propylcyclopropyl)methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like (1-Methylcyclopropyl)methanamine hydrochloride and (1-Ethylcyclopropyl)methanamine hydrochloride share structural similarities.
Biological Activity
(1-Propylcyclopropyl)methanamine hydrochloride is a cyclopropane-derived compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The compound is believed to act as a ligand for specific receptors, modulating their activity and influencing several biochemical pathways. Notably, it may interact with:
- Biogenic Amines : The compound may influence signaling pathways related to neurotransmitter release and receptor activation, particularly in the context of central nervous system (CNS) activity.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other cyclopropane derivatives. The following table summarizes key differences in biological activity between selected compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
(1-Propylcyclopropyl)methanamine HCl | Potential CNS activity; receptor modulation | Ligand binding to neurotransmitter receptors |
(1-Methylcyclopropyl)methanamine HCl | Moderate enzyme inhibition | Similar ligand-receptor interactions |
(1-Butylcyclopropyl)methanamine HCl | Lower CNS potency | Reduced receptor affinity compared to propyl |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of cyclopropane derivatives, including this compound.
- CNS Activity : Research indicates that compounds with cyclopropane rings exhibit unique pharmacokinetic properties that enable them to cross the blood-brain barrier effectively. This is crucial for developing therapies targeting CNS disorders such as schizophrenia and depression .
- Enzyme Inhibition : A study demonstrated that similar cyclopropane derivatives could inhibit PDEs, which play a significant role in various signaling pathways associated with mood regulation and cognitive function .
- Antimicrobial Properties : Some cyclopropane derivatives have shown promise in antimicrobial assays, suggesting potential applications in treating infections caused by resistant bacteria.
Properties
IUPAC Name |
(1-propylcyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7(6-8)4-5-7;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSBLQYVLWQITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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